molecular formula C16H19N5O3 B6665060 3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid

3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid

Cat. No.: B6665060
M. Wt: 329.35 g/mol
InChI Key: JQXKJDGZWBHZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenyltetrazol moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the phenyltetrazol moiety. These components are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of certain enzymes or receptors involved in disease processes.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The phenyltetrazol moiety may bind to enzyme active sites or receptor binding sites, leading to inhibition or modulation of biological processes. The cyclopropyl group may enhance the compound's stability and binding affinity.

Comparison with Similar Compounds

  • 3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide

  • 3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid

Uniqueness: 3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid stands out due to its unique combination of functional groups and structural features. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(15(22)17-13(16(23)24)9-11-7-8-11)21-19-14(18-20-21)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3,(H,17,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXKJDGZWBHZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1CC1)C(=O)O)N2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.